molecular formula C18H18ClN3S B2854404 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole CAS No. 253440-41-4

2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole

Cat. No.: B2854404
CAS No.: 253440-41-4
M. Wt: 343.87
InChI Key: UTDQCPMNVLEOIN-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole is a chemical compound with the molecular formula C18H18ClN3S and a molecular weight of 343.87 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring and a piperazine moiety substituted with a 4-chlorobenzyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene expression, and cell cycle progression.

Mode of Action

It is believed to interact with its targets, leading to changes in the activity of the camp-dependent protein kinase . This interaction may alter the phosphorylation state of various proteins, affecting their function and potentially leading to changes in cellular processes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. The cAMP-dependent protein kinase pathway is one of the most likely to be affected, given the compound’s targets . Changes in this pathway can have downstream effects on a variety of cellular processes, including metabolism and cell cycle progression.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in cellular processes. Given its targets, it is likely that the compound could have effects on processes such as metabolism and cell cycle progression .

Preparation Methods

The synthesis of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-(4-chlorobenzyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole can be compared with other similar compounds, such as:

    2-[4-(4-Methylbenzyl)piperazino]-1,3-benzothiazole: This compound has a similar structure but with a methyl group instead of a chlorine atom.

    2-[4-(4-Fluorobenzyl)piperazino]-1,3-benzothiazole: This compound has a fluorine atom instead of a chlorine atom.

    2-[4-(4-Bromobenzyl)piperazino]-1,3-benzothiazole: This compound has a bromine atom instead of a chlorine atom.

These similar compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18-20-16-3-1-2-4-17(16)23-18/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDQCPMNVLEOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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